(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a methylpentanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the subsequent attachment of the methylpentanoic acid side chain. Common synthetic routes may involve the use of protecting groups, selective reductions, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify the tetrahydroisoquinoline core or the side chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in specific manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid stands out due to its specific combination of a tetrahydroisoquinoline core and a methylpentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)7-14(17(21)22)19-18(23)20-6-5-12-8-15(24-3)16(25-4)9-13(12)10-20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,23)(H,21,22) |
InChI Key |
ZVZYXODMIYOIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Origin of Product |
United States |
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